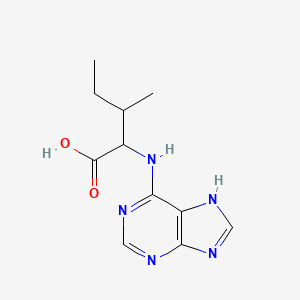
N-9H-purin-6-ylisoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-9H-purin-6-ylisoleucine is a chemical compound that has been gaining attention in the field of scientific research for its potential applications in various areas. This compound is a purine derivative that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
Scientific Research Applications
- Researchers have synthesized and evaluated the cytotoxic activity of N-(9H-purin-6-yl)benzamide derivatives on cancer cell models . These compounds exhibit promising antitumoral effects, inducing apoptosis and reducing cell proliferation. Their activity ranges from 3-39 µM for the best compounds.
- In research applications, N-(9H-purin-6-yl)benzamide derivatives are explored for their impact on DNA and RNA structure and stability. Understanding their interactions with nucleic acids can provide insights into replication, transcription, and translation processes .
- Researchers have synthesized water-soluble prodrugs of the main compound. These prodrugs enhance solubility and bioavailability, potentially improving drug delivery and efficacy .
- Computational studies using Density Functional Theory (DFT) have investigated the molecular interactions of N-(9H-purin-6-yl)benzamide. These studies provide insights into its binding modes with target proteins and receptors .
Cytotoxic and Antitumoral Activity
Structural Influence on DNA and RNA
Water-Soluble Prodrugs
Molecular Docking Studies
Mechanism of Action
Target of Action
The primary targets of N-9H-purin-6-ylisoleucine , also known as 3-methyl-2-(7H-purin-6-ylamino)pentanoic Acid , are yet to be fully identified. It is known that purine derivatives can have anti-proliferative activities against certain types of cells .
Mode of Action
The mode of action of This compound involves its interaction with its targets, leading to changes in cellular processes. For instance, some purine derivatives have been shown to inhibit the proliferation of cells, leading to S-phase arrest and induction of apoptosis . The specific interactions of This compound with its targets are still under investigation.
Biochemical Pathways
The biochemical pathways affected by This compound It is known that purine derivatives can affect several pathways, including those involved in cell proliferation and apoptosis . The downstream effects of these pathway alterations can include changes in cell growth and survival.
Result of Action
The molecular and cellular effects of This compound Some purine derivatives have been shown to induce apoptosis and inhibit cell proliferation . These effects can lead to changes in cell growth and survival.
properties
IUPAC Name |
3-methyl-2-(7H-purin-6-ylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-3-6(2)7(11(17)18)16-10-8-9(13-4-12-8)14-5-15-10/h4-7H,3H2,1-2H3,(H,17,18)(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJGDOBRQHPAGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC1=NC=NC2=C1NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate](/img/structure/B2722663.png)
![1-Prop-2-enoyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)piperidine-4-carboxamide](/img/structure/B2722664.png)



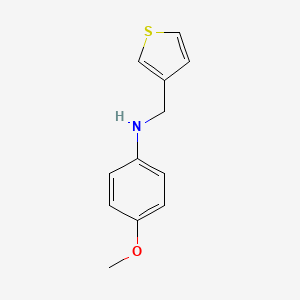
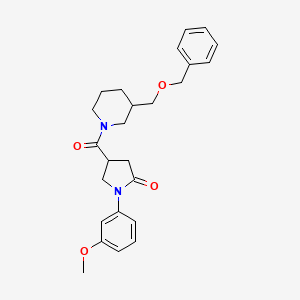
![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2722673.png)
![4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2722674.png)
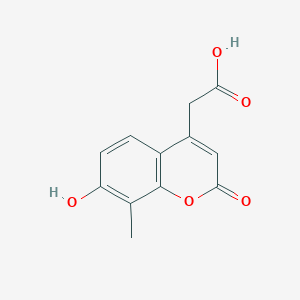
![2-(methylthio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2722680.png)
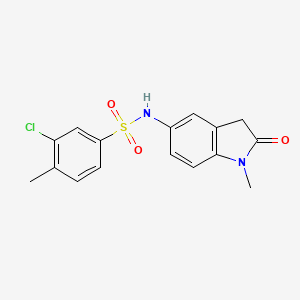
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2722684.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](2-chlorophenyl)methanamine](/img/structure/B2722686.png)